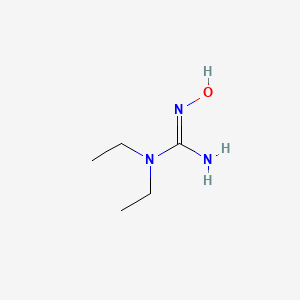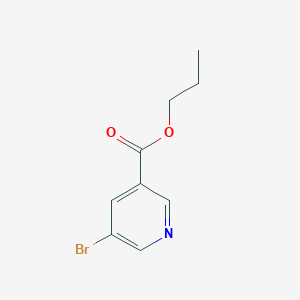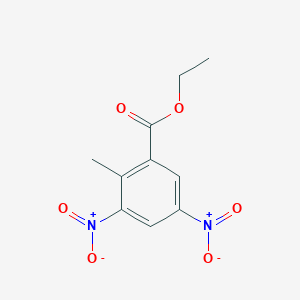
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine (2-tBHPNA) is a novel synthetic compound with a wide range of potential applications in the field of medicinal chemistry. It is a derivative of the naturally occurring compound acetamidine, and has been the subject of extensive research in the past decade. This compound has been studied for its potential applications in drug design, drug delivery, and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has been studied extensively in the past decade for its potential applications in medicinal chemistry. It has been studied for its potential to act as a drug delivery vehicle, as well as for its potential to be used as a therapeutic agent. It has also been studied for its potential to act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been studied for its potential to act as a drug target, as it has been shown to bind to certain proteins in the body.
Wirkmechanismus
The mechanism of action of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is not fully understood at this time. However, studies have suggested that it may act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been found to bind to certain proteins in the body, which may suggest that it can act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine are not yet fully understood. However, studies have suggested that it may have a variety of effects on the body, including the ability to stimulate the production of certain hormones and neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, as well as the potential to reduce the risk of certain cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solution. Additionally, it has a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in laboratory experiments. For example, it is not known how it interacts with other compounds in the body, and it is not known how it is metabolized in the body.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine. One potential direction is to investigate its potential as a drug delivery vehicle and therapeutic agent. Additionally, further research could be conducted to investigate its potential to act as a prodrug, and to further understand its mechanism of action. Additionally, further research could be conducted to investigate its potential to act as a drug target, and to further understand its biochemical and physiological effects. Finally, further research could be conducted to investigate its potential to reduce the risk of certain cardiovascular diseases.
Synthesemethoden
The synthesis of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is achieved through a series of steps that involve the use of a variety of chemical reagents. The first step involves the reaction of 3-tert-butyl-phenol and acetamidine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine and water. The second step involves the reaction of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine with a base, such as sodium hydroxide, to produce the desired compound. The third step involves the purification of the compound by recrystallization.
Eigenschaften
IUPAC Name |
2-(3-tert-butylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-5-4-6-10(7-9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXMBEWLERQSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)
![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)






![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)



